molecular formula C6H10O B1267052 Cyclopentene, 4-methoxy- CAS No. 40955-64-4

Cyclopentene, 4-methoxy-

Cat. No. B1267052
CAS RN: 40955-64-4
M. Wt: 98.14 g/mol
InChI Key: KTHYNBDPCSXGSI-UHFFFAOYSA-N
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Description

Cyclopentene, 4-methoxy- (CPM) is a cyclic hydrocarbon compound with a five-membered ring structure. It is a colorless liquid with a sweet smell and is commonly used as a solvent and in the synthesis of other compounds. CPM is also known as 4-methoxycyclopentene, 1-methoxycyclopentene, and 1-methoxy-2-pentene.

Scientific Research Applications

Synthesis of Cyclopentenones

  • Cyclopentenones, including 4-methoxy derivatives, have been synthesized through sodium-hydroxide-catalyzed condensation, producing di- and trisubstituted products. This process has been analyzed using various spectroscopic methods, highlighting the compound's significance in organic synthesis and chemical analysis (Marjani et al., 2009).

Bioactivity in Marine Fungi

  • Compounds related to cyclopentenone, such as cyclopentenone derivatives, have been isolated from marine fungi and exhibit bioactive properties. These compounds show potent scavenging activities and antifungal effects, indicating their potential use in pharmacology and biochemistry (Wang et al., 2015).

Annulation Methods for Chemical Synthesis

  • A novel cyclopentene annulation method involving 4-methoxybut-3-enenitrile demonstrates the compound's role in forming new chiral building blocks, which are valuable in synthesizing steroids and other natural compounds. This method underscores the compound's utility in advanced organic synthesis (Tanino et al., 2006).

Photoreactions in Organic Chemistry

  • Photoreactions involving cyclic enol ethers, like 1-methoxy-cyclopentene, are key in forming azabutadienes and other compounds. This area of study highlights the compound's role in photochemical processes and potential applications in developing new synthetic methods (Mattay et al., 1987).

Anodic Ring Opening Reactions

  • The anodic ring-opening reaction of 2-methoxy-1-cyclopentene-1-carboxylic acids illustrates the compound's relevance in electrochemistry. This process leads to the formation of various products, offering insights into electrochemical synthesis mechanisms (Torii et al., 1973).

Synthesis of Cyclopentene Derivatives

  • The synthesis of polysubstituted cyclopentene and cyclopenta[ b]carbazole analogues via iodine-mediated electrocyclization highlights the compound's versatility in producing complex molecular structures, beneficial for pharmaceutical and chemical industries (Bandi et al., 2018).

properties

IUPAC Name

4-methoxycyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-7-6-4-2-3-5-6/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHYNBDPCSXGSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00961329
Record name 4-Methoxycyclopent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentene, 4-methoxy-

CAS RN

40955-64-4
Record name Cyclopentene, 4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040955644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxycyclopent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the methoxy group in the diiodomethane–copper methylenation of 4-methoxycyclopentene?

A1: The research demonstrates that the presence of a methoxy group on the cyclopentene ring significantly influences the stereochemical outcome of the diiodomethane–copper methylenation reaction []. Specifically, when 4-methoxycyclopentene undergoes this reaction, the cis isomer of the cyclopropane derivative is formed predominantly over the trans isomer []. This suggests that the methoxy group exerts a directing effect, favoring the formation of the cis product. The researchers propose that this selectivity arises from steric and electronic interactions between the methoxy group and the reaction intermediates.

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